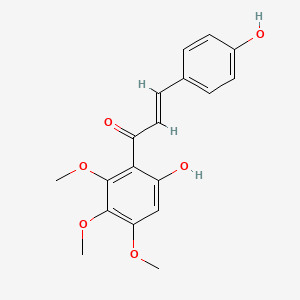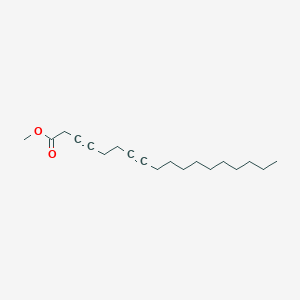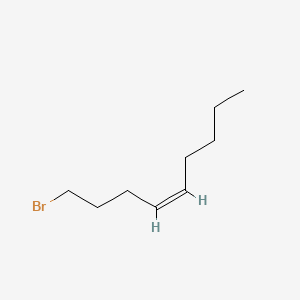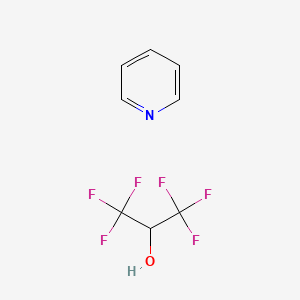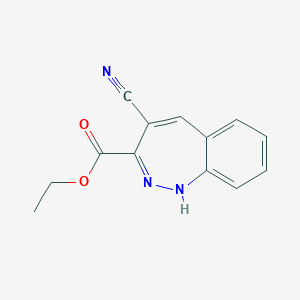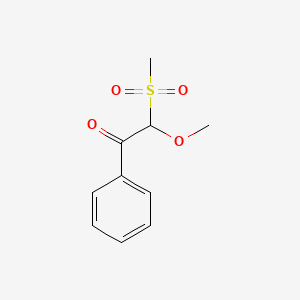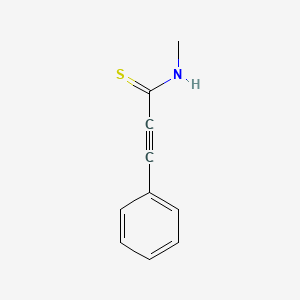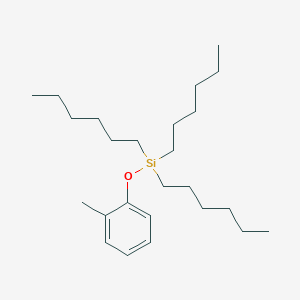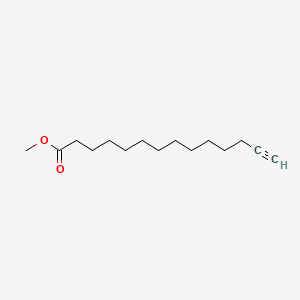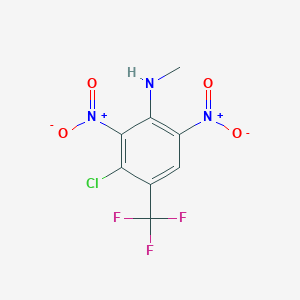
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to an aniline core. It is widely used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amino derivatives.
Applications De Recherche Scientifique
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets. The presence of nitro and trifluoromethyl groups enhances its reactivity, allowing it to participate in multiple pathways. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline .
- 4-Chloro-3-(trifluoromethyl)aniline .
Fluazinam: 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine.
Uniqueness
3-Chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Propriétés
Numéro CAS |
59431-88-8 |
|---|---|
Formule moléculaire |
C8H5ClF3N3O4 |
Poids moléculaire |
299.59 g/mol |
Nom IUPAC |
3-chloro-N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H5ClF3N3O4/c1-13-6-4(14(16)17)2-3(8(10,11)12)5(9)7(6)15(18)19/h2,13H,1H3 |
Clé InChI |
WULRFYZBHCYOJD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

